N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine
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Overview
Description
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine is a chemical compound with the molecular formula C12H19FN2O and a molecular weight of 226.29 g/mol . This compound belongs to the phenethylamine class and is characterized by the presence of an amino group, a fluorine atom, and a phenoxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 2-amino-4-fluorophenol with diethylamine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques . The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine is unique due to its specific combination of functional groups and chemical properties. Similar compounds include:
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-diethylamine: Differing by the presence of a chlorine atom instead of fluorine.
N-[2-(2-Amino-4-bromophenoxy)ethyl]-N,N-diethylamine: Differing by the presence of a bromine atom instead of fluorine.
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQDLZWZTXBHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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